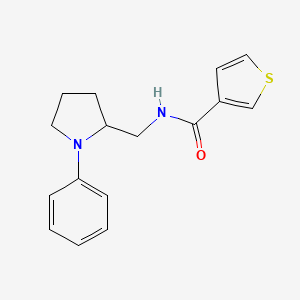

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide

説明

特性

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJJEMIQRISSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a condensation reaction involving sulfur and a suitable dicarbonyl compound.

Coupling of the Pyrrolidine and Thiophene Rings: The final step involves coupling the pyrrolidine and thiophene rings through a carboxamide linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

化学反応の分析

Types of Reactions

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

科学的研究の応用

Medicinal Chemistry

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide has been investigated for its therapeutic potential in several medical conditions. Its structure suggests possible interactions with biological targets that could lead to beneficial effects.

Pharmacological Properties

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that thiophene derivatives can inhibit cancer cell proliferation by modulating specific signaling pathways. For instance, compounds similar to N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide have shown promise in targeting cancer-related enzymes and receptors .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Material Science

In addition to its medicinal applications, N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide is being explored for its utility in material science.

Organic Electronics

Thiophene derivatives are known for their electronic properties, making them suitable for applications in:

- Organic Semiconductors : The compound could be used in the fabrication of organic field-effect transistors (OFETs) due to its charge transport capabilities.

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties may allow it to function effectively as an emissive layer in OLEDs.

Synthesis and Characterization

The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves several steps that can be optimized for yield and purity.

Synthetic Routes

Common synthetic methods include:

- Condensation Reactions : Combining thiophene derivatives with appropriate amines under controlled conditions.

- Recrystallization and Chromatography : Used for purification to achieve high-purity compounds suitable for research applications .

Several case studies highlight the efficacy of N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide in various research contexts:

Anticancer Research

A study demonstrated that a similar thiophene derivative inhibited tumor growth in vivo by targeting specific kinases involved in cancer progression .

Anti-inflammatory Studies

In vitro experiments showed that compounds with similar structures reduced the expression of inflammatory markers in cell cultures, suggesting potential therapeutic benefits for inflammatory diseases .

作用機序

The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

The following analysis compares N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide with structurally related thiophene-3-carboxamide derivatives, focusing on synthesis, substituent effects, and biological activities.

Key Observations :

- Substituents such as 4-fluorophenyl (Compound 13) and 4-chlorophenyl (Compound 3) introduce halogenated aromatic groups, which may enhance lipophilicity and metabolic stability .

- Synthesis methods often involve cyclization or condensation reactions with halogenated reagents or amines, suggesting shared synthetic pathways among analogs .

Key Observations :

- Compound 13 demonstrated potent tau aggregation inhibition, a property relevant to neurodegenerative diseases like Alzheimer’s. Its fluorophenyl and hydroxyimino groups may contribute to this activity .

- The target compound’s pyrrolidine moiety could modulate interactions with central nervous system (CNS) targets, though direct evidence is lacking.

- Anti-inflammatory and analgesic activities are common among thiophene-3-carboxamides, as seen in Compound 3 and the 4-methylphenylimino derivative .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Halogenated derivatives (e.g., 4-chlorophenyl in Compound 3) likely exhibit higher logP values than the target compound, affecting blood-brain barrier permeability .

- Metabolic Stability : The pyrrolidine ring in the target compound may undergo oxidative metabolism, whereas tert-butyl or pyridinyl groups (Compound 6p) could slow degradation .

- Solubility: Hydroxyimino or amino groups (Compound 13) may improve aqueous solubility compared to the target compound’s nonpolar substituents .

生物活性

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide

- Molecular Formula : CHNOS

- Molecular Weight : 286.4 g/mol

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization under acidic or basic conditions.

- Attachment of the Phenyl Group : Introduced via Friedel-Crafts alkylation.

- Formation of the Thiophene Ring : Synthesized through condensation reactions involving sulfur and dicarbonyl compounds.

- Coupling : The final step involves coupling the pyrrolidine and thiophene rings through a carboxamide linkage using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial and Anticancer Properties

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide has been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit inhibitory effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

The mechanism of action involves interaction with specific molecular targets, likely including receptors or enzymes involved in cellular signaling pathways. This interaction can modulate their activity, leading to various therapeutic effects. For instance, it may inhibit certain kinases or transcription factors that play critical roles in tumor growth and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

- Study on Pyrimidine Derivatives : A related compound demonstrated enhanced potency when specific substituents were modified, suggesting that similar modifications could be beneficial for N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide .

- In Vitro Studies : In vitro assays have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-2-carboxamide | Similar core structure | Potential anticancer activity | Different carboxamide position |

| Thiophene derivatives | Contains thiophene ring | Varies widely; some exhibit antimicrobial properties | Diverse functional groups |

N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide stands out due to its unique combination of pyrrolidine and thiophene rings, which imparts distinct biological properties compared to other derivatives.

Q & A

Basic: What are the standard synthetic routes for N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrrolidine core via cyclization or reductive amination, using reagents like NaBH₃CN in methanol under reflux .

- Step 2: Introduction of the thiophene-carboxamide moiety via amide coupling (e.g., HATU/DMAP in DCM) .

- Validation: Intermediates are monitored via TLC (silica gel, UV visualization) and characterized using -NMR (400 MHz, CDCl₃) and LC-MS. Purity is confirmed via HPLC (>95%) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- Spectroscopy: - and -NMR identify proton/carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrrolidine carbons at δ 45–55 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 343.12).

- X-ray Crystallography: Resolves stereochemistry and bond angles for crystalline derivatives .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Dose-response assays (0.1–100 µM) against kinases or proteases, measuring IC₅₀ via fluorometric/colorimetric readouts (e.g., ADP-Glo™ Kinase Assay) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

- Data Interpretation: EC₅₀ values are normalized to vehicle controls; p-values <0.05 (Student’s t-test) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., Pd-catalyzed couplings at 80°C, residence time 30 min) .

- Catalyst Screening: Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling efficiency (yield improvement from 45% to 72%) .

- DoE (Design of Experiments): Use factorial designs to optimize solvent (THF vs. DMF), temperature (60–100°C), and stoichiometry .

Advanced: How should contradictory bioactivity data across assays be resolved?

Methodological Answer:

- Assay Replication: Repeat experiments in triplicate under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Off-Target Profiling: Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .

- Meta-Analysis: Compare with structurally analogous compounds (e.g., thiophene-2-carboxamide derivatives) to identify SAR trends .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with crystal structures (PDB ID: 3ERT for kinases) to model ligand-receptor interactions .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of predicted binding poses .

- Free Energy Calculations: MM-GBSA computes ΔG binding for prioritization of derivatives .

Advanced: How is compound stability assessed under varying pH/temperature?

Methodological Answer:

- Forced Degradation: Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for degradation products (e.g., hydrolysis of the amide bond at pH 12) .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .

- Light Exposure: UV-vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes) .

Advanced: What strategies enhance selectivity in derivatization?

Methodological Answer:

- Bioisosteric Replacement: Substitute thiophene with furan or pyrrole to modulate electronic properties .

- Positional Scanning: Synthesize analogs with substituents at C3/C4 of the pyrrolidine ring to probe steric effects .

- Protecting Groups: Use Boc for amine protection during functionalization to prevent side reactions .

Advanced: How are synergistic effects with existing therapeutics evaluated?

Methodological Answer:

- Combination Index (CI): Use Chou-Talalay method (CompuSyn software) to quantify synergy (CI <1) with doxorubicin in cancer models .

- Transcriptomics: RNA-seq identifies pathways upregulated in combination vs. monotherapy (e.g., apoptosis genes BAX/BCL-2) .

Advanced: What analytical methods resolve overlapping peaks in NMR spectra?

Methodological Answer:

- 2D NMR: HSQC and HMBC correlate - couplings to assign crowded regions (e.g., overlapping pyrrolidine/thiophene signals) .

- DOSY: Differentiates species by molecular weight in mixtures .

- Cryoprobes: Enhance sensitivity in low-concentration samples (e.g., 0.5 mM in CD₃OD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。